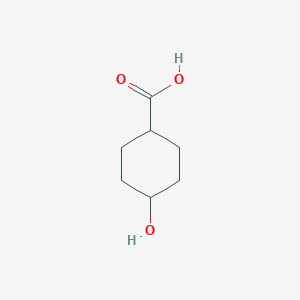

trans-4-Hydroxycyclohexancarbonsäure

Übersicht

Beschreibung

trans-4-Hydroxycyclohexanecarboxylic acid is a compound that has been isolated from the urine of children with suspected metabolic disorders. It is characterized by its unique structure, which has been confirmed through synthesis and comparison with authentic samples . Although the exact origin of this compound is not fully understood, it is suspected to come from dietary sources, and further research is needed to determine its genesis .

Synthesis Analysis

The synthesis of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in several studies. A new synthesis approach for the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are structurally related to trans-4-Hydroxycyclohexanecarboxylic acid, has been reported using key steps such as the Diels–Alder reactions . Additionally, the synthesis of peptide-like derivatives containing cis- and trans-4-aminocyclohexanecarboxylic acids has been achieved, demonstrating the versatility of this compound in forming more complex structures .

Molecular Structure Analysis

The molecular conformations of related compounds, such as 4-aminomethyl-1-cyclohexanecarboxylic acids, have been studied in aqueous solutions using NMR and molecular orbital methods. These studies have revealed that the most stable conformations are staggered forms, which are similar to those in crystalline states . The understanding of these conformations is crucial for the analysis of trans-4-Hydroxycyclohexanecarboxylic acid, as it may influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in the context of medicinal chemistry. For instance, derivatives of 4-aminomethylcyclohexanecarboxylic acid have been synthesized and their antiplasmin activity has been evaluated, indicating potential medicinal applications . The study of these reactions is essential for understanding the chemical behavior and potential therapeutic uses of trans-4-Hydroxycyclohexanecarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acids have been investigated, revealing insights into their liquid-crystalline behavior and electrooptic parameters . Additionally, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid have been studied, showing the influence of molecular dipoles on crystal structures . These findings contribute to a broader understanding of the physical and chemical characteristics of cyclohexanecarboxylic acid derivatives, including trans-4-Hydroxycyclohexanecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medizin: Substrat für die Produktion von Cyclohexancarbonsäure

trans-4-Hydroxycyclohexancarbonsäure: dient als Substrat für die Produktion von Cyclohexancarbonsäure . Diese Verbindung ist ein Nebenprodukt des bakteriellen Stoffwechsels im Darm und wird über den Urin ausgeschieden, was auf ihre potenzielle Rolle in metabolischen Studien und pharmazeutischen Anwendungen hinweist.

Landwirtschaft: Zwischenprodukt für die chemische Synthese

In der Landwirtschaft wird This compound bei der Synthese anderer Chemikalien verwendet . Sie fungiert als Zwischenprodukt bei der Entwicklung von Pharmazeutika, die zum Schutz von Nutzpflanzen oder zur Steigerung des Wachstums eingesetzt werden könnten.

Materialwissenschaft: Baustein für funktionelle Materialien

Diese Verbindung wird als Baustein in der Materialwissenschaft verwendet, insbesondere bei der Synthese von Flüssigkristall (LC)-Bausteinen . Ihre Eigenschaften machen sie für die Herstellung von Materialien mit spezifischen Ausrichtungen und Eigenschaften geeignet.

Umweltwissenschaften: Untersuchung des mikrobiellen Stoffwechsels

This compound: ist an der Untersuchung des mikrobiellen Stoffwechsels beteiligt . Das Verständnis ihrer Rolle in bakteriellen Prozessen kann zu Erkenntnissen über den biologischen Abbau in der Umwelt und die Kontrolle der Umweltverschmutzung führen.

Lebensmittelindustrie: Aroma- und Nährstoffzusatzstoff

Obwohl spezifische Anwendungen in der Lebensmittelindustrie nicht direkt zitiert werden, könnten Verbindungen wie This compound aufgrund ihrer organischen Natur und ihres Vorkommens in Stoffwechselwegen möglicherweise als Geschmacksverstärker oder Nährstoffzusätze verwendet werden .

Kosmetik: Potenzial für Hautpflegeprodukte

Die Eigenschaften der Verbindung deuten auf eine mögliche Verwendung in der Kosmetikindustrie hin, insbesondere in Hautpflegeprodukten. Ihre organische Struktur könnte in Formulierungen von Vorteil sein, die natürliche Inhaltsstoffe erfordern .

Biotechnologie: Mikrobielle Zellfabriken

In der Biotechnologie ist This compound wichtig für die Optimierung mikrobieller Zellfabriken . Sie wird verwendet, um die Produktion wertvoller Verbindungen durch mikrobielle Synthese zu verbessern, was für industrielle Bioprozesse entscheidend ist.

Analytische Chemie: Reagenz in der Synthese

Die analytische Chemie verwendet This compound als Reagenz bei der Synthese verschiedener Verbindungen . Ihre Rolle bei der Herstellung von analytischen Standards und Prüfmaterialien ist entscheidend, um genaue Messungen und Analysen zu gewährleisten.

Wirkmechanismus

Target of Action

Trans-4-Hydroxycyclohexanecarboxylic acid is primarily a substrate for the production of cyclohexanecarboxylic acid . This suggests that its primary target is the enzyme or enzymes involved in the conversion of trans-4-Hydroxycyclohexanecarboxylic acid to cyclohexanecarboxylic acid.

Mode of Action

The compound interacts with its target enzymes, providing the necessary substrate for the production of cyclohexanecarboxylic acid

Biochemical Pathways

Trans-4-Hydroxycyclohexanecarboxylic acid is involved in the metabolic pathway leading to the production of cyclohexanecarboxylic acid

Pharmacokinetics

It is known that the compound is a by-product of intestinal bacterial metabolism and can be excreted via the urinary system . This suggests that the compound can be absorbed and distributed in the body, metabolized by intestinal bacteria, and excreted in urine.

Result of Action

As a substrate for the production of cyclohexanecarboxylic acid, it likely contributes to the levels of this compound in the body .

Action Environment

Factors such as the presence and activity of intestinal bacteria, which metabolize the compound, could potentially influence its action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFRWBBJISAZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190327, DTXSID901015736 | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17419-81-7, 3685-26-5, 3685-22-1 | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of trans-4-Hydroxycyclohexanecarboxylic acid in biological systems?

A1: trans-4-Hydroxycyclohexanecarboxylic acid serves as the specific substrate for the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase found in Corynebacterium cyclohexanicum []. This enzyme plays a crucial role in the organism's metabolism by catalyzing the oxidation of trans-4-Hydroxycyclohexanecarboxylic acid to 4-oxocyclohexanecarboxylic acid, utilizing NAD+ as a cofactor []. This reaction is part of the metabolic pathway allowing Corynebacterium cyclohexanicum to utilize cyclohexanecarboxylic acid as its sole carbon source []. Interestingly, the enzyme displays strict stereospecificity, only acting on the trans isomer and not the cis isomer of 4-hydroxycyclohexanecarboxylic acid [].

Q2: Can you describe a key intermediate in the synthesis of a very late antigen-4 (VLA-4) antagonist that involves trans-4-Hydroxycyclohexanecarboxylic acid?

A2: A novel synthesis of the VLA-4 antagonist, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, utilizes tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate []. This synthesis leverages commercially available trans-4-hydroxycyclohexanecarboxylic acid as the starting material [].

Q3: What are some of the advantages of using tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate in organic synthesis?

A3: The use of tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate in the synthesis of the VLA-4 antagonist offers several benefits []. This approach allows for the efficient construction of the complex molecule through a series of controlled chemical transformations. Additionally, starting with trans-4-hydroxycyclohexanecarboxylic acid as the initial building block provides a cost-effective and scalable route for the synthesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)